Platelet 12-Lipoxygenase Inhibition: Single-Concentration Activity Cross-Comparison with 3-Phenylisoxazol-5-ol
The compound demonstrated 46% inhibition of platelet 12-lipoxygenase (12-LOX) when tested at a concentration of 30 µM in an in vitro binding assay . This activity exceeds the baseline 0% inhibition exhibited by the unsubstituted core scaffold 3-phenylisoxazol-5-ol, which shows no detectable 12-LOX inhibition under comparable assay conditions [1]. The differential activity is attributed to the extended aromatic surface of the 1-naphthyl substituent, which facilitates hydrophobic interactions within the enzyme active site that are unavailable to the phenyl analog.
| Evidence Dimension | Platelet 12-lipoxygenase inhibition at 30 µM |
|---|---|
| Target Compound Data | 46% inhibition |
| Comparator Or Baseline | 3-Phenylisoxazol-5-ol: 0% inhibition |
| Quantified Difference | Absolute increase of 46 percentage points (from 0% to 46%) |
| Conditions | In vitro binding assay, single concentration (30 µM) |
Why This Matters
This quantitative difference demonstrates that the naphthalen-1-yl substitution confers measurable target engagement where the simpler phenyl analog shows none, justifying compound selection for lipoxygenase-focused screening campaigns.
- [1] BindingDB Entry BDBM50346167. CHEMBL1783771: 3-Phenylisoxazol-5-ol and derivatives - inhibition data. View Source
